4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide
Description
The compound 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide features a sulfonamide-functionalized benzene core linked via an amino group to a substituted pyrrolidine-2,5-dione (pyrrol-dione) ring. The pyrrol-dione moiety is substituted with a chlorine atom at position 4 and a 2-fluorophenyl group at position 1.
Properties
IUPAC Name |
4-[[4-chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O4S/c17-13-14(20-9-5-7-10(8-6-9)26(19,24)25)16(23)21(15(13)22)12-4-2-1-3-11(12)18/h1-8,20H,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXABIEJQMYRDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with maleic anhydride to yield the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
As an experienced research assistant, here's a detailed overview of the applications of the compound "4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide," incorporating data from verified sources.
Overview
This compound is a chemical compound with a specific molecular structure and formula . It has several synonyms and identifiers, which are important for referencing and searching for this compound in chemical databases and literature .
Key Identifiers:
- PubChem CID: 1092070
- Molecular Formula: C16H11ClFN3O4S
- IUPAC Name: 4-[[4-chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide
- InChI Key: OXABIEJQMYRDRD-UHFFFAOYSA-N
- CAS No: 685849-38-1
Potential Applications
While the provided search results do not explicitly detail the applications of this specific compound, we can infer potential applications based on its chemical properties and the broader context of related compounds:
Pharmaceutical Research
- Drug Discovery: Given its complex structure, this compound could be a candidate for pharmaceutical research . It might be explored for its potential to interact with biological targets relevant to various diseases.
- Metabolic Pathway Research: Research into the compound's effects on metabolic pathways, such as the tryptophan-kynurenine pathway, could reveal potential therapeutic applications . Understanding its influence on antioxidation, oxidative stress, neuroinflammation, and cellular energy regulation may be valuable .
Chemical Research
- Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules with potential applications in materials science or pharmaceuticals .
- Development of Novel Materials: Its unique chemical structure might be leveraged to create new materials with specific properties .
Biological Studies
- Antimicrobial Research: The broader family of pyrrole derivatives has demonstrated antimicrobial activities, so this compound could be investigated for similar properties .
- Synergistic Effects: It could be used in combination with other antimicrobial agents to enhance their effectiveness .
Further Research
To fully understand the applications of "this compound," further research is essential:
- In vitro and in vivo studies: These studies would help determine the compound's biological activity, toxicity, and efficacy.
- Structure-activity relationship (SAR) analysis: By synthesizing and testing structural analogs, researchers can identify the key structural features responsible for its activity.
- Clinical trials: If the compound shows promise in preclinical studies, clinical trials would be needed to evaluate its safety and effectiveness in humans.
Mechanism of Action
The mechanism of action of 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Hydrazinecarbonyl-Linked Sulfonamides
Key Compounds :
- 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15)
- 4-{[2-(N′-{[4-(Dimethylamino)phenyl)methylidene}]hydrazinecarbonyl)ethyl]amino}-benzene-1-sulfonamide (16)
- 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl]ethyl)amino]benzene-1-sulfonamide (17)
- 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18)
Comparison :
- The target compound replaces the hydrazinecarbonyl group with a pyrrol-dione ring, which may enhance rigidity and hydrogen-bonding capacity.
- Electron-withdrawing groups (e.g., NO₂ in Compound 17) increase melting points compared to electron-donating groups (e.g., NMe₂ in Compound 16). The target’s chloro and fluorophenyl substituents likely contribute to intermediate polarity .
Thiazole-Containing BRAF/HDAC Inhibitors
Key Compounds :
Comparison :
Diazine/Oxadiazole Derivatives
Key Compounds :
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide (5)
- 4-(4-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzene-1-sulfonamide (6)
| Property | Compound 5 | Compound 6 | Target Compound |
|---|---|---|---|
| Core Structure | Diazinanone | Thiodiazinanone | Pyrrol-dione |
| Synthesis | Urea cyclization | CS₂/KOH cyclization | N/A* |
| Melting Point (°C) | N/R | N/R | N/A* |
Comparison :
ADC Linkers and Pesticidal Sulfonamides
Key Compounds :
Comparison :
- However, pesticidal activity (as in Flufenoxuron) is less likely due to the absence of benzamide/urea groups .
Biological Activity
4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide, also known by its CAS number 6890-46-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C27H21ClFN3O5
- Molecular Weight : 521.924 g/mol
- LogP : 5.289 (indicating lipophilicity) .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : Studies have shown that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in tissues. For example, a series of 4-amino-substituted benzenesulfonamides demonstrated significant binding affinity towards CAs .
- Calcium Channel Interaction : Theoretical docking studies suggest that derivatives of benzenesulfonamide can interact with calcium channels, potentially influencing cardiovascular parameters such as perfusion pressure and coronary resistance .
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicate potential antitumor activity against lymphoid leukemia .
In Vitro Studies
A study evaluated the effects of related sulfonamide compounds on isolated rat heart models. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance over time, suggesting cardiovascular effects mediated through calcium channel inhibition .
Case Studies
Several case studies highlight the biological activities of related compounds:
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Figueroa-Valverde et al., 2023 | 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular effects | Decreased perfusion pressure in isolated rat hearts |
| Dabbagh et al., 2014 | Various diazobenzenesulfonamides | Antitumor activity | Significant binding affinity to carbonic anhydrases |
| Dubey et al., 2006 | Benzothiazole derivatives | Antitumor activity | Potent growth inhibition in various cancer cell lines |
Pharmacokinetic Parameters
Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity. Theoretical models such as ADME/PK (Absorption, Distribution, Metabolism, Excretion) assessments have been employed to predict its pharmacokinetic behavior. These models suggest favorable permeability profiles through various biological membranes .
Q & A
Q. What are the key considerations for synthesizing 4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide with high purity?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the dioxopyrrolidinyl intermediate via condensation of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Coupling the intermediate with benzenesulfonamide derivatives using a nucleophilic aromatic substitution (SNAr) reaction. Optimize reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of intermediate to sulfonamide) to minimize side products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (m/z 377.4 for [M+H]⁺) .
Q. What are the primary challenges in characterizing the compound’s solubility for in vitro assays?
The sulfonamide group confers poor aqueous solubility. Mitigate this by:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for biological assays .
- pH Adjustment : Solubility increases in alkaline conditions (pH >8) due to deprotonation of the sulfonamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Standardized Assay Conditions :
- Statistical Analysis : Apply factorial design (ANOVA) to isolate variables (e.g., solvent, concentration) contributing to discrepancies .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
- Reaction Path Search : Employ quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates and transition states for reactions like oxidation or substitution .
- Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic aromatic substitution .
Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?
- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus) to 2× MIC and monitor viability over 24 hours via OD₆₀₀ .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated virulence genes (e.g., fnbA in biofilm formation) .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and analytical parameters (e.g., NMR spectral width) .
- Ethical Compliance : Adhere to FDA guidelines for non-therapeutic research; avoid in vivo testing without institutional approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
